mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold recognized for its broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry.[1][2][3] Derivatives built upon this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4] This technical guide focuses on a specific derivative, 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (PubChem CID: 356899), to provide a detailed exploration of its putative mechanisms of action, supported by data from analogous compounds.[5] We will synthesize findings from enzymology, cell biology, and computational studies to present a multi-faceted hypothesis of its molecular interactions and downstream cellular effects, primarily focusing on its potential as a cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.
Compound Profile: Physicochemical Properties
A foundational understanding of a compound begins with its physical and chemical identity. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a small molecule whose properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | PubChem[5] |
| Molecular Formula | C₈H₆ClN₃O | PubChem[5] |
| Molecular Weight | 195.60 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Cl | PubChem[5] |
| InChIKey | ZMWWZXSPDQIWAZ-UHFFFAOYSA-N | PubChem[5] |
Core Mechanism of Action: A Multi-Target Approach to Cancer Cytotoxicity
The primary therapeutic potential of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine and its analogs lies in their anticancer activity. Evidence suggests that this is not achieved through a single pathway but rather via the inhibition of multiple key enzymatic targets crucial for cancer cell proliferation and survival.
Primary Target Class: Enzyme Inhibition
The 1,3,4-oxadiazole scaffold serves as an effective pharmacophore for engaging the active sites of various enzymes. The primary mechanisms appear to converge on the inhibition of kinases and metabolic enzymes.
-
Kinase Inhibition (EGFR & CDK2): Certain indolinedione-oxadiazole hybrids have demonstrated remarkable cytotoxicity by inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pro-survival and proliferative pathways like PI3K/Akt and MAPK/ERK. Its inhibition is a validated strategy in oncology. CDK2 is essential for the G1/S transition in the cell cycle; its blockade leads to cell cycle arrest and prevents DNA replication.
-
Thymidine Phosphorylase (TP) Inhibition: Closely related 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been identified as potent inhibitors of thymidine phosphorylase.[1] TP is an enzyme involved in pyrimidine nucleotide metabolism and is often overexpressed in solid tumors. It plays a role in angiogenesis and protecting cancer cells from apoptosis. Its inhibition disrupts the nucleotide supply needed for rapid cell division.
-
Cholinesterase Inhibition: Various 5-aryl-1,3,4-oxadiazol-2-amine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] While primarily associated with Alzheimer's disease, emerging evidence links cholinesterase activity to tumor progression, suggesting this could be a secondary or contributing mechanism of action.
Downstream Cellular Consequences
The inhibition of these upstream targets initiates a cascade of events within the cancer cell, culminating in apoptosis and the cessation of proliferation.
In Vitro Cytotoxicity Data
The anticancer potential of the 1,3,4-oxadiazole scaffold is supported by broad-spectrum activity against various human cancer cell lines. While data for the exact title compound is limited in the public literature, numerous closely related analogs demonstrate significant efficacy.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀ or GP) | Reference |
| Diphenylamine-Oxadiazole | HT29 (Colon) | IC₅₀: 1.3–2.0 µM | [4] |
| Indolinedione-Oxadiazole | HT-29, HepG2 (Liver) | IC₅₀: 0.78 µM, 0.26 µM | [4] |
| N-(2,4-Dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma), K-562 (Leukemia) | GP: 6.82, GP: 24.80 | [8] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast) | Activity close to Adriamycin | [1] |
GP = Growth Percent Inhibition
Secondary Biological Activities
Beyond its anticancer effects, the 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold has been implicated in other therapeutic areas, suggesting a versatile mechanism of interaction with biological systems.
-
Antimicrobial and Antifungal Activity: The thiol precursor, 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol, exhibited good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[6] This suggests the core structure can interfere with microbial cellular processes.
-
Antiviral Potential: While direct evidence for the title compound is lacking, a related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivative showed inhibitory activity against the Tobacco Mosaic Virus (TMV).[9][10] This indicates that the aryl-heterocycle core may serve as a base for developing agents that disrupt viral replication or assembly.
Experimental Validation: A Self-Validating Protocol Workflow
To rigorously establish the mechanism of action, a logical, multi-step experimental approach is required. This workflow progresses from computational prediction to cell-free and finally to cell-based assays, with each step validating the findings of the previous one.
Protocol: Molecular Docking
This computational technique predicts the preferred orientation and binding affinity of the compound to its molecular target.
-
Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Setup: Generate the 3D structure of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine and perform energy minimization.
-
Docking Simulation: Define the binding site (active site) on the target protein. Run a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site in multiple conformations.
-
Analysis: Score the resulting poses based on predicted binding energy. Analyze the top-ranked pose for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.[11]
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: Add 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine at various concentrations (e.g., 0.01 to 100 µM). Include a positive control inhibitor (e.g., Gefitinib) and a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is luminescence-based, using an ADP-Glo™ assay that quantifies ADP production.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: MTT Cell Viability Assay
This cell-based assay quantifies the cytotoxic effect of the compound on cancer cell lines.[1]
-
Cell Seeding: Plate cancer cells (e.g., A549, a lung cancer line with EGFR expression) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After incubation (2-4 hours), dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: Read the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀.
Conclusion and Future Directions
The available evidence strongly suggests that 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine and its analogs function as multi-target anticancer agents. The primary mechanism of action is likely rooted in the inhibition of key enzymes controlling cell cycle progression (CDK2), signal transduction (EGFR), and nucleotide metabolism (Thymidine Phosphorylase). This multi-pronged attack provides a robust rationale for its observed cytotoxicity in various cancer cell lines.
Future research should focus on:
-
Target Deconvolution: Utilizing chemical proteomics to definitively identify the full spectrum of protein targets within the cell.
-
In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer to assess its therapeutic potential, pharmacokinetics, and safety profile.
-
Structural Optimization: Conducting further structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets, potentially by modifying the amine group or the chlorophenyl moiety. The presence of electronegative groups has been shown to be important for activity.[12]
By pursuing these avenues, the full therapeutic potential of this promising chemical scaffold can be elucidated and potentially translated into novel clinical candidates.
References
-
Ahsan, M. J., & Shastri, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
Yadav, P., et al. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH). [Link]
-
Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Glowacka, I. E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3268. [Link]
-
Kumar, S., et al. (2014). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]
-
Ahmad, I., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 356899, 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]
-
Vinayak, S., et al. (2017). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. [Link]
-
Gontarska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 356890, 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(4-Chlorophenyl_methyl-1_3_4-oxadiazol-2-amine]([Link]
-
Krátký, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2092. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Chinese Chemical Society. [Link]
-
Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47065-47078. [Link]
-
Chemical Synthesis Database. (n.d.). 5-(4-chlorophenyl)-N-phenyl-1,3,4-oxadiazol-2-amine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74218, 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]
-
Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
